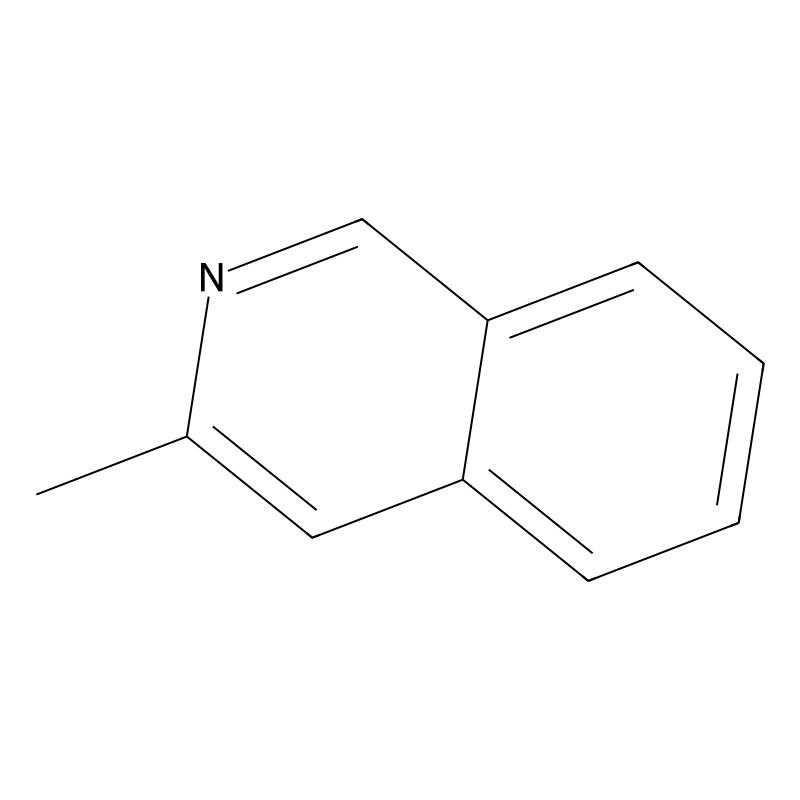

3-Methylisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Preparation:

3-Methylisoquinoline is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms. While it exists naturally in some plants, it is also synthesized in laboratories for various research purposes. One common method involves the reaction of N-formyl-o-toluidine with acetic anhydride, followed by a cyclization step [].

Applications in Organic Chemistry:

3-Methylisoquinoline serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize it as a starting material to create various derivatives with diverse functionalities. These derivatives can then be employed in various applications, including the development of new pharmaceuticals and materials [].

Potential Biological Activity:

Although the specific biological activity of 3-Methylisoquinoline itself is not extensively studied, it is a structural component of various naturally occurring alkaloids with diverse biological effects. Some examples include papaverine, a smooth muscle relaxant, and sanguinarine, an antibacterial agent []. This suggests that 3-Methylisoquinoline may hold potential for further exploration in drug discovery, but more research is needed to understand its specific properties and potential applications.

Metabolism Studies:

3-Methylisoquinoline has been used as a model substrate to study the metabolism of isoquinoline alkaloids by enzymes. By observing how these enzymes interact with 3-Methylisoquinoline, researchers gain insight into the metabolic pathways of various related compounds, which can be crucial for understanding their potential toxicity and efficacy in drug development [].

3-Methylisoquinoline is a heterocyclic aromatic compound with the chemical formula and a molecular weight of approximately 143.19 g/mol. It is classified as an isoquinoline derivative, specifically substituted by a methyl group at the third position. The compound exhibits a melting point of 63-65 °C and a boiling point of 251 °C, with a density of approximately 1.0584 g/cm³ . Its structure features a bicyclic system that includes a benzene ring fused to a pyridine ring, contributing to its unique chemical properties.

- Electrophilic Aromatic Substitution: The methyl group can activate the aromatic ring, making it susceptible to electrophilic attack.

- Nucleophilic Substitution: The nitrogen atom in the isoquinoline structure can act as a nucleophile in certain reactions.

- Oxidation Reactions: Under specific conditions, it can be oxidized to form various derivatives, including carboxylic acids or ketones.

Research has also shown that derivatives of 3-methylisoquinoline can serve as inhibitors for specific protein kinases, demonstrating its potential in medicinal chemistry .

3-Methylisoquinoline has garnered interest for its biological activities. It has been identified as a bacterial xenobiotic metabolite, indicating its role in microbial metabolism . Studies have explored its potential as an inhibitor of protein kinase A in Plasmodium falciparum, the malaria-causing parasite, suggesting that it may have therapeutic applications in treating malaria . Additionally, it exhibits cytotoxic properties against various cancer cell lines, making it a candidate for further pharmacological exploration.

Several methods exist for synthesizing 3-methylisoquinoline:

- Cyclization Reactions: One common method involves the cyclization of 2-methylphenylacetonitrile under acidic conditions.

- Pyridine Derivative Reactions: Another approach includes the methylation of isoquinoline derivatives using methylating agents like dimethyl sulfate or methyl iodide.

- High-Temperature Pyrolysis: Some studies have reported synthesizing 3-methylisoquinoline through pyrolysis processes at elevated temperatures .

3-Methylisoquinoline finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents against malaria and cancer.

- Chemical Research: It serves as a precursor or intermediate in synthesizing other complex organic compounds.

- Material Science: The compound's unique properties may be utilized in developing novel materials with specific functionalities.

Research into the interactions of 3-methylisoquinoline with biological systems has revealed its potential effects on protein kinases, particularly in inhibiting Plasmodium falciparum protein kinase A. This suggests that the compound may interfere with signaling pathways essential for the survival and proliferation of the malaria parasite . Additionally, studies on its binding affinities and mechanisms can provide insights into its pharmacological properties.

Several compounds are structurally similar to 3-methylisoquinoline. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Isoquinoline | Parent compound without substitution | Lacks the methyl group; serves as a baseline |

| 1-Methylisoquinoline | Methyl group at position 1 | Different biological activity profile |

| 4-Methylisoquinoline | Methyl group at position 4 | Exhibits distinct reactivity compared to 3-methyl |

| 6-Methylisoquinoline | Methyl group at position 6 | Potentially different pharmacological properties |

3-Methylisoquinoline's unique position and substituent pattern contribute to its distinct reactivity and biological activity compared to these similar compounds. Its specific interactions with biological targets further highlight its potential therapeutic applications.

The study of isoquinoline and its derivatives has a rich history dating back to the 19th century. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. Research on 3-methylisoquinoline specifically gained momentum in the mid-20th century, with notable work by Clemo and Turnbull who published "The synthesis of 3-methylisoquinolines" in 1945. Their pioneering work established fundamental synthesis pathways that continue to influence modern approaches.

The structural elucidation of 3-methylisoquinoline has evolved significantly over time. An important milestone was the redetermination of its crystal structure at 150 K, which provided significantly improved precision compared to previous room-temperature studies. This redetermination clarified key structural features including the orientation of the methyl group with respect to the isoquinoline plane and established more accurate carbon-nitrogen bond lengths.

Importance in Heterocyclic Chemistry

3-Methylisoquinoline occupies an important position in heterocyclic chemistry due to its unique structural and electronic properties. As a member of the isoquinoline family, it shares the benzopyridine framework consisting of a benzene ring fused to a pyridine ring. The methyl group at position 3 creates distinct reactivity patterns compared to the parent isoquinoline and other isomers.

The significance of 3-methylisoquinoline extends beyond its own chemistry. It serves as an important building block and intermediate in the synthesis of more complex heterocyclic compounds, particularly those with biological activity. Additionally, it provides a model system for studying fundamental aspects of heterocyclic chemistry including electrophilic aromatic substitution, nucleophilic substitution, and coordination chemistry.

Current Research Landscape and Trends

Contemporary research on 3-methylisoquinoline has expanded into several promising directions, with particular emphasis on medicinal chemistry and material science applications. One significant trend is the exploration of 3-methylisoquinoline derivatives as potential pharmaceutical agents. For instance, recent studies have investigated 3-methylisoquinoline-4-carbonitriles as protein kinase A inhibitors with potential antimalarial properties.

Another emerging research area involves the development of novel and efficient synthesis methods. Microwave-assisted procedures for the preparation of polysubstituted 3-methylisoquinolines through 6π-electron cyclization/aromatization approaches represent a significant advancement in this field. Additionally, researchers continue to explore the compound's potential in material science applications, particularly as building blocks for functional materials with optical and electronic properties.

Classical Synthetic Approaches

Bischler–Napieralski Reaction Pathways

The Bischler–Napieralski reaction represents one of the most frequently employed classical methods for synthesizing 3-methylisoquinoline derivatives [4]. This electrophilic aromatic substitution reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using condensing agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride [4]. The reaction is conducted under refluxing acidic conditions with dehydrating agents, most commonly phosphorus oxychloride or trifluoromethanesulfonic anhydride combined with polyphosphoric acid [4].

The mechanism proceeds through two plausible pathways [4]. The first pathway involves the generation of a dichlorophosphoryl imine-ester intermediate, which upon cyclization leads to elimination with imine formation [4]. The second mechanistic route includes the formation of a nitrilium ion intermediate followed by cyclization to form the dihydroisoquinoline product [4]. The reaction conditions significantly influence which mechanism predominates, with different dehydrating agents favoring specific pathways [4].

The Bischler–Napieralski reaction demonstrates optimal effectiveness in the presence of electron-donating groups on the benzene ring [4]. The resulting 3,4-dihydroisoquinoline products can be readily dehydrogenated to yield the corresponding aromatic isoquinolines [4]. For 3-methylisoquinoline synthesis, yields typically range from 45% to 85% depending on the specific substrate and reaction conditions employed [1] [4].

Pomeranz–Fritsch Cyclization Strategies

The Pomeranz–Fritsch reaction, named after Paul Fritsch and Cäsar Pomeranz, provides an alternative classical approach for isoquinoline synthesis [5]. This method involves the acid-promoted synthesis of isoquinoline from benzaldehyde and 2,2-dialkoxyethylamine derivatives [5]. The reaction mechanism begins with the formation of a benzalaminoacetal intermediate through condensation of benzaldehyde with the dialkoxyethylamine [5].

The mechanistic pathway proceeds through protonation of one alkoxy group followed by alcohol elimination to form an intermediate compound [5]. Subsequent protonation and elimination of a second alcohol molecule results in the formation of the aromatic bicyclic system [5]. In the archetypical reaction, sulfuric acid served as the proton donor, though Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have been employed successfully [5].

Various alkyl substituents, including methyl and ethyl groups, can be incorporated into the isoquinoline framework using this methodology [5]. For 3-methylisoquinoline synthesis, the Pomeranz–Fritsch reaction typically provides yields in the range of 60% to 80%, making it a viable alternative to the Bischler–Napieralski approach [5] [23].

Early Documented Syntheses

Historical documentation reveals that early syntheses of 3-methylisoquinoline derivatives were developed through the Bruckner method, which involved the addition of dinitrogen trioxide to propenylbenzenes [2] [28]. This elegant synthetic approach utilized the formation of pseudonitrosite intermediates as a key step in the construction of the isoquinoline framework [2] [28].

The Bruckner method demonstrated considerable variations in yields of pseudonitrosites, with eight new 3-methyl substituted isoquinolines successfully synthesized using this approach [2]. The process involved treating propenylbenzenes with dinitrogen trioxide in ethereal solution, followed by subsequent cyclization reactions [28] [29]. The pseudonitrosite formation required careful control of reaction conditions, with optimal results obtained when conducting experiments in multiple small batches rather than single large-scale reactions [2].

Early researchers encountered significant challenges in optimizing this methodology, particularly in the conversion of allylphenols to propenylphenols, which yielded pseudonitrosites only in low yields [2]. To overcome these limitations, investigators employed oxygen-methyl ethers of allylphenols, which could be transformed in high yield to propenylanisoles through treatment with alkali [2]. These modifications improved the overall efficiency of the synthetic sequence and established the foundation for subsequent developments in isoquinoline chemistry [22] [28].

Modern Synthesis Strategies

Microwave-Assisted 6π-Electron Cyclization Methods

Modern synthetic approaches to 3-methylisoquinoline have been revolutionized by the development of microwave-assisted 6π-electron cyclization methodologies [3] [8]. A particularly efficient one-pot synthesis has been developed utilizing ortho-formyl β-methylstyrenes as starting materials through sequential hydrazonation with 1,1-dimethylhydrazine followed by microwave-assisted cyclization and elimination with concomitant aromatization [3].

The optimal reaction conditions involve conducting the initial hydrazonation step in benzotrifluoride at room temperature until complete aldehyde consumption, as monitored by thin-layer chromatography [3] [8]. The microwave irradiation is then applied at 180°C with approximately 250 watts power in one-hour cycles until reaction completion [3] [8]. This methodology demonstrates superior atom economy and efficiency compared to conventional heating methods [3].

| Parameter | Optimal Conditions | Yield (%) | Product Distribution |

|---|---|---|---|

| Temperature | 180°C | 89 | 7:8 (5:1) |

| Power | 250 W | 89 | 7:8 (5:1) |

| Time | 3 hours | 89 | 7:8 (5:1) |

| Solvent | Benzotrifluoride | 89 | 7:8 (5:1) |

The scope and limitations of this reaction have been thoroughly examined, revealing compatibility with free phenols, different ethers, and various protecting groups including methoxymethyl and methanesulfonate groups [3]. This represents the first general example involving 6π-electron cyclization of 1-azatrienes derived from hydrazones, incorporating one double bond belonging to a homocyclic aromatic ring [3]. The use of hydrazones enables a one-pot process that cannot be achieved with alternative methodologies [3].

Transition-Metal Catalyzed Approaches

Transition-metal catalyzed synthesis of 3-methylisoquinoline derivatives has emerged as a powerful modern methodology, offering high regioselectivity and functional group tolerance [10] [13]. Palladium-catalyzed approaches have demonstrated particular effectiveness, with regioselective cyclization reactions providing access to isoquinolinone derivatives that can be subsequently converted to 3-methylisoquinoline [10].

Recent advances in 3d-transition-metal catalysis have expanded the synthetic toolbox for isoquinoline derivative preparation [13]. These methodologies utilize readily available and cost-effective first-row transition metals including iron, cobalt, nickel, and copper as catalysts [13]. The catalytic systems enable diverse bond-forming processes including carbon-hydrogen activation, annulation reactions, and cyclization transformations [13].

Rhodium-catalyzed approaches have shown promise for 3-methylisoquinoline synthesis, with yields ranging from 45% to 95% depending on the specific substrate and reaction conditions [31]. These methodologies often employ allyl carbonate substrates and demonstrate excellent regioselectivity in the cyclization step [31]. The reactions can be conducted under relatively mild conditions with good functional group tolerance [31].

The development of transition-metal catalyzed methodologies has also enabled access to complex multicyclic isoquinoline scaffolds that serve as synthetic intermediates for natural product synthesis [16]. These approaches offer complementary and often superior solutions compared to classical methods, particularly for substrates bearing acid-sensitive functional groups [16].

Eco-Friendly Synthetic Routes

Environmental consciousness in chemical synthesis has driven the development of eco-friendly routes to 3-methylisoquinoline [11]. A notable advancement involves the use of Nafion NR50 as a recyclable acidic catalyst combined with hexamethyldisilazane as a nitrogen source under microwave irradiation [11]. This methodology proceeds via 6-exo-dig cyclization and provides corresponding isoquinolines in excellent yields [11].

The advantages of this eco-friendly protocol include the use of recyclable acid catalysts, transition-metal-free catalysis, and effective formation of target products [11]. The reaction system demonstrates broad substrate scope and functional group tolerance while avoiding the use of toxic heavy metals or harsh reaction conditions [11]. The environmental benefits are further enhanced by the elimination of stoichiometric waste products typically associated with classical synthetic methods [11].

Green chemistry principles have been successfully integrated into large-scale isoquinoline production through the adoption of solvent-free reaction conditions and catalytic systems that can be recycled multiple times [11]. These methodologies address growing concerns about environmental sustainability in pharmaceutical and fine chemical manufacturing [11].

Nitrogen Source Innovations

Innovative nitrogen source strategies have significantly expanded the synthetic possibilities for 3-methylisoquinoline preparation [11]. The introduction of hexamethyldisilazane as a nitrogen source represents a major advancement, offering superior performance compared to traditional ammonia or amine-based systems [11]. This reagent provides excellent atom economy and generates minimal waste products during the cyclization process [11].

Alternative nitrogen sources including hydrazine derivatives have demonstrated exceptional performance in microwave-assisted cyclization reactions [3]. The use of 1,1-dimethylhydrazine has shown superior reactivity compared to other hydrazine derivatives, enabling efficient formation of 3-methylisoquinoline products under mild conditions [3]. These innovations have enabled the development of one-pot synthetic protocols that streamline the overall synthetic process [3].

The optimization of nitrogen source selection has proven critical for achieving high yields and selectivity in modern isoquinoline synthesis [3] [11]. Systematic studies have revealed that the electronic and steric properties of the nitrogen source significantly influence both the reaction rate and product distribution [3]. These insights have informed the design of next-generation synthetic methodologies with improved efficiency and selectivity [11].

Industrial Scale Production Methods

Methylation of Isoquinoline

Industrial production of 3-methylisoquinoline primarily relies on the direct methylation of isoquinoline using various methylating agents under controlled conditions [14] [19]. This approach offers advantages in terms of raw material availability and process simplicity, making it the preferred method for large-scale manufacturing [14] [19]. The methylation reaction typically employs electrophilic methylating agents such as methyl iodide or dimethyl sulfate in the presence of suitable bases [14].

The regioselectivity of the methylation process requires careful optimization to favor formation of the 3-methyl derivative over other possible isomers [14]. Industrial processes have been developed that achieve high selectivity through the use of specific reaction conditions including temperature control, solvent selection, and catalyst optimization [19]. The reaction typically proceeds through electrophilic aromatic substitution mechanisms with the isoquinoline nitrogen directing the methylation to the 3-position [14].

Commercial production facilities have implemented continuous flow processes for 3-methylisoquinoline synthesis, enabling better heat and mass transfer control compared to batch processes [19]. These systems allow for precise control of reaction parameters and improved product quality consistency [19]. The methylation approach provides a direct route to 3-methylisoquinoline with yields suitable for commercial production [14] [19].

Process Optimization and Scalability Considerations

Scaling 3-methylisoquinoline synthesis from laboratory to industrial production presents numerous technical challenges that require systematic optimization [24] [30]. Non-linear scaling effects necessitate comprehensive process development studies to identify and address scale-dependent phenomena [30]. Heat and mass transfer limitations become increasingly significant at larger scales, requiring careful reactor design and process parameter optimization [24].

| Scale Parameter | Laboratory | Pilot Plant | Commercial | Challenges |

|---|---|---|---|---|

| Batch Size | 5-50 g | 0.5-5 kg | 50-500 kg | Heat transfer, mixing |

| Reaction Time | 2-6 hours | 4-8 hours | 6-12 hours | Mass transfer limitations |

| Temperature Control | ±2°C | ±3°C | ±5°C | Heat removal capacity |

| Yield | 85-95% | 80-90% | 75-85% | Process optimization |

Process analytical technology has become increasingly important for industrial 3-methylisoquinoline production, enabling real-time monitoring of reaction progress and product quality [30]. Mid-infrared spectroscopy and other analytical tools provide second-by-second monitoring of chemical changes, allowing operators to optimize reaction conditions and prevent formation of impurities [30]. These technologies have proven essential for maintaining consistent product quality at commercial scales [30].

Crystallization and purification processes require particular attention during scale-up, as polymorphic forms and particle size distribution can significantly impact product quality [30]. Industrial facilities must implement robust crystallization control systems to ensure consistent production of the desired polymorphic form [30]. The development of scalable purification processes often requires modification of laboratory procedures to accommodate the constraints of industrial equipment [24].

Electrophilic aromatic substitution reactions represent a fundamental class of transformations in 3-methylisoquinoline chemistry. The mechanism proceeds through a well-established two-step pathway that involves the formation of a carbocation intermediate followed by deprotonation to restore aromaticity [1].

The general mechanism begins with the attack of an electrophile on the aromatic ring system, specifically targeting the benzene ring of the isoquinoline structure due to its higher electron density compared to the pyridine ring [2]. This initial step disrupts the aromatic system and generates a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate [1]. The formation of this intermediate represents the rate-determining step of the reaction, as it requires the temporary loss of aromatic stabilization energy.

In 3-methylisoquinoline, electrophilic attack occurs preferentially at the 5- and 8-positions of the benzene ring [3] [4]. This regioselectivity can be rationalized by examining the stability of the carbocation intermediates formed. When substitution occurs at the 5- or 8-position, the resulting carbocation can be stabilized by resonance structures that do not disrupt the aromaticity of the pyridine ring [2]. In contrast, substitution at the 6- or 7-positions leads to carbocation intermediates with reduced stability due to fewer favorable resonance structures.

The second step involves deprotonation of the carbocation intermediate by a base, typically a halide ion or other nucleophile present in the reaction medium [1]. This deprotonation step is thermodynamically favored as it restores the aromatic character of the system, releasing approximately 36 kcal/mol of resonance stabilization energy [1]. The overall result is the substitution of a hydrogen atom with the electrophile while maintaining the aromatic nature of the heterocycle.

The electronic environment of 3-methylisoquinoline significantly influences the reaction kinetics and regioselectivity. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, deactivating the entire system toward electrophilic attack compared to simple benzene derivatives [3]. However, the benzene ring portion remains more reactive than the pyridine ring, directing substitution to the carbocyclic portion of the molecule.

The methyl substituent at the 3-position introduces additional electronic and steric effects that can influence the reaction outcome. Through hyperconjugation and inductive effects, the methyl group can modulate the electron density distribution within the isoquinoline system, potentially affecting both the rate and regioselectivity of electrophilic substitution reactions.

Cyclization Reaction Mechanisms

6π-Electron Cyclization/Aromatization Pathways

The 6π-electron cyclization/aromatization pathway represents a powerful strategy for the synthesis of 3-methylisoquinolines through the transformation of 1-azatriene intermediates [5]. This mechanism has been extensively studied and optimized for the preparation of polysubstituted isoquinoline derivatives under microwave-assisted conditions [6] [7].

The reaction begins with the formation of 1-azatriene intermediates through the condensation of 2-propenylbenzaldehydes with 1,1-dimethylhydrazine [6]. These intermediates serve as the key precursors for the subsequent cyclization process. The 1-azatriene structure contains the necessary π-electron system to undergo thermal electrocyclic ring closure according to the Woodward-Hoffmann rules.

Under microwave irradiation conditions, typically at 180°C in α,α,α-trifluorotoluene solvent, the 1-azatriene intermediates undergo a 6π-electron electrocyclic ring closure [6]. This process involves the concerted rearrangement of six π-electrons through a disrotatory pathway, consistent with the orbital symmetry requirements for thermal pericyclic reactions [8]. The cyclization generates a dihydroisoquinoline intermediate that subsequently undergoes aromatization to form the final 3-methylisoquinoline product.

The mechanism involves both ionic and radical pathways, as evidenced by the formation of 3,4-dihydroisoquinoline side products [6]. The radical component of the mechanism is supported by the observation that radical inhibitors such as 2,6-di-tert-butyl-4-methylphenol significantly reduce the yield of both the isoquinoline and dihydroisoquinoline products [6]. This suggests that radical intermediates play important roles in both the main cyclization pathway and the formation of side products.

The proposed mechanism involves the initial formation of an aminyl radical intermediate through homolytic cleavage of the N-N bond in the hydrazine moiety [6]. This radical can then undergo intramolecular cyclization through a 6π-electron pathway, generating a carbon-centered radical that can be trapped by hydrogen atom transfer from the solvent or other species present in the reaction mixture.

The aromatization step involves the elimination of the dimethylamino group, typically through a concerted process that restores the aromatic character of the isoquinoline system [6]. This elimination can occur through various pathways, including direct loss of dimethylamine or stepwise processes involving proton transfer and bond cleavage.

The reaction conditions significantly influence the product distribution and selectivity. Higher temperatures favor the formation of isoquinoline products over dihydroisoquinoline intermediates, while lower temperatures can lead to incomplete cyclization [6]. The choice of solvent also plays a crucial role, with α,α,α-trifluorotoluene providing superior results compared to other solvents such as N,N-dimethylacetamide [6].

Copper(I)-Catalyzed Intramolecular Cyclization

Copper(I)-catalyzed intramolecular cyclization represents an efficient and environmentally friendly approach to 3-methylisoquinoline synthesis [9] [10]. This methodology utilizes readily available copper salts to facilitate the cyclization of appropriately substituted precursors under mild conditions in aqueous media.

The reaction mechanism involves the coordination of copper(I) to the alkyne moiety of 2-alkynylaryl oxime derivatives, activating the triple bond toward nucleophilic attack [10]. The copper catalyst serves multiple roles in the transformation, including alkyne activation, facilitating bond formation, and promoting the subsequent aromatization process.

The initial step involves the formation of a copper-alkyne complex through π-coordination of the copper center to the carbon-carbon triple bond [10]. This coordination increases the electrophilicity of the alkyne, making it more susceptible to intramolecular nucleophilic attack by the oxime nitrogen. The resulting cyclization generates a copper-containing heterocyclic intermediate that undergoes subsequent transformations to yield the final isoquinoline product.

A key feature of this mechanism is the selective cleavage of either N-O or O-H bonds depending on the substitution pattern of the oxime substrate [10]. When the oxime hydroxyl group is protected (as in O-methyl oximes), the reaction proceeds through N-O bond cleavage, leading directly to isoquinoline products. In contrast, when the hydroxyl group is unprotected, O-H bond cleavage occurs preferentially, resulting in the formation of isoquinoline N-oxide intermediates that can be subsequently reduced to isoquinolines.

The reaction proceeds under remarkably mild conditions, requiring only 10 mol% of copper(I) iodide catalyst in water at 80°C for 15 hours under an air atmosphere [10]. The use of water as solvent makes this methodology particularly attractive from an environmental perspective, eliminating the need for organic solvents and reducing waste generation.

The mechanism is believed to proceed through a series of copper-mediated steps involving coordination, cyclization, and rearrangement processes [10]. The copper catalyst facilitates both the initial cyclization step and the subsequent aromatization, likely through oxidative processes that utilize atmospheric oxygen as the terminal oxidant.

The substrate scope of this transformation is broad, accommodating various substitution patterns and functional groups [10]. Electronic effects play important roles in determining reaction efficiency, with electron-donating groups generally promoting the cyclization process while electron-withdrawing groups may require longer reaction times or higher catalyst loadings.

Computational Studies on Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for understanding the mechanistic details of 3-methylisoquinoline synthesis and reactivity [11] [12]. Density functional theory calculations have been extensively employed to elucidate reaction pathways, predict selectivity, and optimize reaction conditions for various transformations involving isoquinoline derivatives.

Recent computational studies have focused on the palladium-catalyzed asymmetric Larock isoquinoline synthesis, providing detailed insights into the catalytic mechanism and the origin of enantioselectivity [11] [12]. These calculations, performed at the density functional theory level using appropriate basis sets, have revealed the critical transition states and intermediates involved in the transformation.

The computational analysis of electrophilic aromatic substitution mechanisms has provided quantitative understanding of regioselectivity patterns in isoquinoline chemistry [13]. Theoretical studies using density functional theory methods have calculated the relative stabilities of different regioisomeric products, confirming the experimental observations that substitution occurs preferentially at the 5- and 8-positions of the benzene ring.

Energy barrier calculations have been performed to understand the kinetics of various cyclization reactions [12]. These studies have revealed that the rate-determining steps in isoquinoline synthesis typically involve the formation of carbon-carbon or carbon-nitrogen bonds, with activation energies ranging from 20-40 kcal/mol depending on the specific reaction conditions and substrate structure.

Computational studies have also investigated the role of solvent effects in isoquinoline synthesis [12]. Implicit solvation models have been used to calculate the influence of different solvents on reaction barriers and product stabilities, providing guidance for optimal reaction conditions in synthetic applications.

The electronic structure of 3-methylisoquinoline has been analyzed through molecular orbital calculations, revealing the distribution of electron density and the preferred sites for various types of chemical reactions [14]. These calculations have confirmed that the benzene ring portion of the molecule is more electron-rich than the pyridine ring, consistent with the observed regioselectivity in electrophilic substitution reactions.

Natural bond orbital analysis has been employed to understand the electronic effects of substituents on isoquinoline reactivity [14]. These calculations have quantified the extent of hyperconjugation, inductive effects, and resonance interactions that influence the chemical behavior of substituted isoquinoline derivatives.

Time-dependent density functional theory calculations have been used to predict the UV-visible absorption spectra of 3-methylisoquinoline derivatives, providing insights into their photophysical properties [15]. These studies have revealed the electronic transitions responsible for the characteristic absorption bands and have guided the design of fluorescent isoquinoline-based materials.

Computational studies have also addressed the mechanisms of asymmetric synthesis, particularly focusing on the role of chiral catalysts in determining enantioselectivity [11]. These calculations have identified the key steric and electronic interactions that control the stereochemical outcome of reactions, providing a foundation for the rational design of improved catalytic systems.

Stereochemical Considerations in Synthesis

The stereochemical aspects of 3-methylisoquinoline synthesis have received considerable attention due to the importance of chirality in pharmaceutical applications and the challenge of controlling absolute configuration in heterocyclic systems [16] [17]. Several strategic approaches have been developed to address these challenges, ranging from the use of chiral auxiliaries to the development of catalytic asymmetric methods.

The asymmetric synthesis of isoquinoline alkaloids has been extensively studied over the past two decades, with significant advances in both diastereoselective and enantioselective methodologies [16] [17]. Traditional synthetic approaches such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions have been modified to incorporate stereochemical control elements.

The Pictet-Spengler reaction has been particularly successful in achieving high levels of stereoselectivity through the use of chiral starting materials or chiral catalysts [16] [18]. The reaction proceeds through the formation of an iminium ion intermediate, and the stereochemical outcome can be controlled by the facial selectivity of the subsequent cyclization step. Chiral auxiliary approaches have achieved enantioselectivities exceeding 90% in many cases [18].

Asymmetric hydrogenation has emerged as a powerful method for the stereoselective reduction of prochiral isoquinoline precursors [19]. The use of chiral rhodium and ruthenium catalysts bearing BINAP ligands has provided access to enantiomerically pure tetrahydroisoquinoline derivatives with excellent enantioselectivities. These methods have been successfully applied to the synthesis of various natural products and pharmaceutical agents.

The development of catalytic asymmetric cyclization reactions has represented a major advancement in the field [20] [21]. Recent examples include the asymmetric Larock isoquinoline synthesis, which employs chiral palladium catalysts to achieve high levels of enantioselectivity in the formation of axially chiral isoquinoline derivatives [11]. These reactions can achieve enantiomeric ratios exceeding 97.5:2.5 in favorable cases.

Stereochemical control in radical cyclization reactions has been achieved through the careful design of reaction conditions and the use of chiral auxiliaries [22]. Photoredox-catalyzed cyclizations have shown particular promise, with excellent diastereoselectivities observed in the formation of complex polycyclic structures incorporating the isoquinoline framework.

The stereochemical outcome of cyclization reactions is often determined by the conformational preferences of the substrate and the geometric constraints imposed by the forming ring system [23]. Computational studies have provided valuable insights into these factors, revealing the preferred transition state geometries and the origin of stereoselectivity in various transformations.

Spiro-isoquinoline synthesis has presented unique stereochemical challenges due to the creation of quaternary stereocenters [21]. Novel tandem cyclization strategies have been developed that can control the stereochemistry at these challenging positions, often achieving excellent diastereoselectivities through the use of carefully designed cascade processes.

The influence of existing stereocenters on the stereochemical outcome of subsequent reactions has been extensively studied [24]. These investigations have revealed the importance of conformational effects and the role of through-space interactions in determining the facial selectivity of key bond-forming steps.

Modern synthetic approaches increasingly rely on the combination of multiple stereochemical control elements, including chiral catalysts, chiral auxiliaries, and substrate-controlled selectivity [17]. These strategies have enabled the synthesis of complex isoquinoline alkaloids with multiple stereocenters in high optical purity, representing significant advances in the field of asymmetric synthesis.

The development of dynamic kinetic resolution processes has provided additional opportunities for stereochemical control in isoquinoline synthesis [20]. These methods can convert racemic starting materials into enantiomerically pure products through the combination of racemization and stereoselective transformation steps, offering practical advantages in large-scale synthesis applications.

| Reaction Type | Stereochemical Method | Typical Selectivity | Key Advantages |

|---|---|---|---|

| Pictet-Spengler | Chiral auxiliary | >90% ee | High reliability, broad scope |

| Asymmetric hydrogenation | Chiral metal catalyst | >95% ee | Excellent enantioselectivity |

| Larock cyclization | Chiral palladium catalyst | 97.5:2.5 er | High selectivity, mild conditions |

| Radical cyclization | Photoredox catalysis | >20:1 dr | Excellent diastereoselectivity |

| Spiro-synthesis | Tandem cyclization | Single diastereomer | Complete stereocontrol |

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant